molecular formula C26H29N5O3 B2893344 1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900882-78-2

1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2893344
CAS No.: 900882-78-2
M. Wt: 459.55
InChI Key: XVNCAHXCKJQEMW-UHFFFAOYSA-N
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Description

Its structure comprises a tricyclic core (pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one) modified with a 3-methoxypropyl group at position 1, a methyl group at position 9, and a 4-phenylpiperazine-1-carbonyl moiety at position 2 (Fig. 1) .

This method yields 2-substituted derivatives with good to excellent efficiency (70–95% yields) .

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-19-8-6-11-31-23(19)27-24-21(25(31)32)18-22(30(24)12-7-17-34-2)26(33)29-15-13-28(14-16-29)20-9-4-3-5-10-20/h3-6,8-11,18H,7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNCAHXCKJQEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrido-pyrrolo-pyrimidines, characterized by a unique arrangement of nitrogen-containing heterocycles. The structural complexity may contribute to its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinase Inhibition : Many pyrido-pyrrolo-pyrimidines exhibit inhibitory effects on specific kinases involved in cell signaling pathways, particularly those associated with cancer progression.
  • Neurotransmitter Modulation : The presence of the phenylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin receptors.

Anticancer Activity

Studies have shown that similar compounds can inhibit the mTOR pathway, a critical regulator of cell growth and proliferation. For instance, compounds that inhibit mTOR have demonstrated significant antitumor activity in xenograft models. The compound may exhibit similar properties due to its structural analogies.

Neuropharmacological Effects

Given its piperazine component, this compound may influence central nervous system (CNS) activity. Research into piperazine derivatives has revealed their potential as anxiolytic and antidepressant agents by modulating serotonin receptors.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effects of pyrido-pyrrolo-pyrimidine derivatives on mTOR signaling. Results indicated significant inhibition of tumor growth in xenograft models (EC50 values in the low nanomolar range) .
Study 2 Evaluated the neuropharmacological profile of piperazine derivatives. The compound exhibited anxiolytic-like effects in animal models, supporting its potential as a therapeutic agent for anxiety disorders .
Study 3 Assessed the kinase inhibition properties of similar compounds. The findings suggested that these compounds could selectively inhibit certain kinases involved in cancer cell survival .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for the compound is limited, related studies on pyrido-pyrrolo-pyrimidines suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that modifications to the piperazine group can significantly alter toxicity profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Substituent Impact on Cytotoxicity :

  • Derivative 12n (2-(4-chlorophenyl)) demonstrates potent activity against HeLa cells (IC50 = 6.55 µM), suggesting that electron-withdrawing groups (e.g., Cl) at the 2-position enhance cytotoxicity .
  • The target compound’s 4-phenylpiperazine group may improve blood-brain barrier penetration compared to 12n’s chlorophenyl group, though its specific activity remains uncharacterized.

Antimicrobial Activity :

  • The 2-thioxo derivative (MIC = 0.49–3.9 µg/mL) highlights the role of sulfur-containing groups in broad-spectrum antibacterial activity . The target compound lacks this moiety, implying divergent therapeutic applications.

Heterocyclic Expansion: Compound 32 incorporates a triazolo ring fused to the pyrimidinone core, expanding the heterocyclic system. This modification correlates with enhanced anti-liver cancer activity (HEPG2) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling the pyrido-pyrrolo-pyrimidinone core with functionalized piperazine and methoxypropyl groups. Key steps include:

  • Core preparation : Cyclization of pyridine and pyrrole precursors under basic conditions .
  • Piperazine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst screening : Palladium catalysts for cross-coupling reactions improve regioselectivity .
    • Yield improvement : Design of Experiments (DoE) with fractional factorial designs can identify critical parameters (e.g., temperature, stoichiometry) .

Q. Which analytical techniques are most effective for structural characterization?

  • Primary methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .
    • Complementary tools : IR spectroscopy for carbonyl group verification and HPLC for purity assessment .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Approach :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, leveraging the compound’s piperazine and methoxypropyl motifs as potential binding anchors .
  • Quantum mechanics/molecular mechanics (QM/MM) : Evaluates electronic effects of the pyrido-pyrrolo-pyrimidinone core on target affinity .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
    • Validation : Compare computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve contradictions in pharmacological data across different assay systems?

  • Strategies :

  • Orthogonal assays : Use both cell-free (e.g., enzymatic) and cell-based (e.g., luciferase reporter) systems to confirm target engagement .
  • Metabolite profiling : LC-MS/MS identifies off-target effects caused by metabolic degradation .
  • Structural analogs : Synthesize derivatives with modified piperazine or methoxypropyl groups to isolate pharmacophoric contributions .
    • Data normalization : Apply Z-score or B-score normalization to minimize plate-to-plate variability in high-throughput screens .

Q. What methodologies optimize reaction pathways for scale-up without compromising purity?

  • Process chemistry :

  • Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitors real-time reaction progress .
  • Crystallization engineering : Antisolvent addition or cooling gradients improve crystal morphology and reduce impurities .
    • Green chemistry : Replace DMF with Cyrene™ (a biobased solvent) to reduce environmental impact .

Experimental Design & Data Analysis

Q. How to design a robust study investigating the compound’s stability under physiological conditions?

  • Protocol :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • Degradant identification : UPLC-PDA-ELSD coupled with HRMS tracks degradation pathways .
  • Kinetic modeling : Arrhenius plots predict shelf-life at 25°C using accelerated stability data (40°C/75% RH) .

Q. What statistical methods are critical for analyzing dose-response relationships in preclinical studies?

  • Key tools :

  • Nonlinear regression : Four-parameter logistic (4PL) models fit sigmoidal dose-response curves .
  • Bootstrap resampling : Estimates confidence intervals for EC50_{50} values in small-sample studies .
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups in in vivo models .

Mechanistic & Translational Research

Q. How to elucidate the compound’s mechanism of action in complex biological systems?

  • Multi-omics integration :

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies target protein expression .
  • Network pharmacology : STRING or KEGG databases map interactions between targets and pathways .

Q. What strategies validate target selectivity to minimize off-target effects?

  • Selectivity panels : Screen against panels of 100+ kinases or receptors using competitive binding assays .
  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target to confirm phenotype reversal .
  • CETSA (Cellular Thermal Shift Assay) : Measures target engagement by thermal stabilization .

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